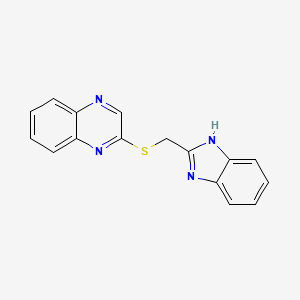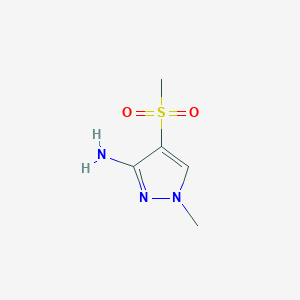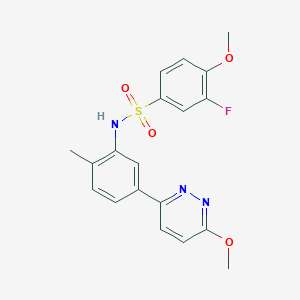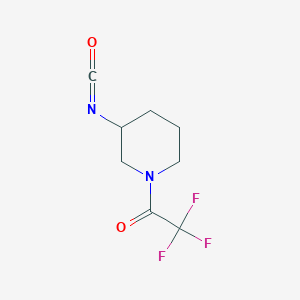
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline have been a subject of study due to their potential applications in various fields. For instance, the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through iridium-catalyzed acceptorless dehydrogenative alkylation has been reported. This method involves the liberation of water and hydrogen, indicating a green chemistry approach. The use of an Ir complex stabilized by a tridentate P^N^P ligand showed high catalytic activity for the synthesis of these compounds, highlighting the importance of catalyst selection in synthetic chemistry (Hille, Irrgang, & Kempe, 2014).
Antitumor Activity
A novel series of 2-(benzimidazol-2-yl)quinoxalines with pharmacophore groups such as piperazine, piperidine, and morpholine moieties, which are part of known antitumor drugs, was designed and synthesized. These compounds showed promising activity against a wide range of cancer lines, suggesting their potential as anticancer agents. The mechanism of their cytotoxic effect on certain cancer cells was associated with the induction of mitochondrial apoptosis, making them leading compounds for further study and development as new anticancer agents (Mamedov et al., 2022).
DNA Detection and Interaction
Benzimidazoquinolines substituted with various nuclei such as piperidine, pyrrolidine, and piperazine have been synthesized and characterized. These compounds, with their planar molecular structures, have shown potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity upon binding to ct-DNA. This property offers applications in bioanalytical chemistry for the detection and study of DNA (Perin et al., 2011).
Catalytic Applications
The use of magnetically separable manganese ferrite (MnFe2O4) nanopowder as a reusable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles and quinoxalines at room temperature under aerobic conditions has been developed. This method highlights the role of nanomaterials as efficient catalysts in organic synthesis, providing a simple and environmentally friendly approach (Brahmachari, Laskar, & Barik, 2013).
Antimicrobial Activity
The synthesis of benzimidazoles incorporating biologically active heterocycles such as quinoline has been explored for their antimicrobial properties. These compounds have shown potent inhibitory activity against various bacteria, offering insights into the design of new antimicrobial agents. Docking studies have been performed to understand the mode of action of these compounds, highlighting their potential as antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)17-9-16(20-12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFSSBPQBDSTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2952949.png)
![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)

![N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2952953.png)

![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)

![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952959.png)

![Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2952961.png)
![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)
![N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2952968.png)
